

# The Pharmacokinetics and Bioavailability of Codeine Monohydrate: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Codeine monohydrate*

Cat. No.: *B1239579*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of **codeine monohydrate**, a widely used opioid analgesic. The information presented herein is intended to support research, scientific investigation, and drug development efforts by providing detailed data and methodologies.

## Introduction

Codeine, or 3-methylmorphine, is an opiate used for its analgesic, antitussive, and antidiarrheal properties.<sup>[1]</sup> It is a prodrug that exerts its primary analgesic effects after being metabolized to morphine.<sup>[2]</sup> Understanding the pharmacokinetic profile of codeine is crucial for optimizing its therapeutic use and minimizing adverse effects, particularly given the significant interindividual variability in its metabolism.

## Pharmacokinetic Profile

The disposition of codeine in the body can be characterized by its absorption, distribution, metabolism, and excretion (ADME).

## Absorption

Following oral administration, codeine is well absorbed from the gastrointestinal tract, with an estimated bioavailability of approximately 60%.<sup>[1]</sup> Peak plasma concentrations (C<sub>max</sub>) are

typically reached within 1 to 2 hours (T<sub>max</sub>).<sup>[3][4]</sup> Food has not been shown to have a significant effect on the bioavailability of codeine.<sup>[5]</sup>

## Distribution

Codeine is widely distributed throughout the body. The in vivo protein binding of codeine is approximately 56%.<sup>[6]</sup> Its metabolites also exhibit plasma protein binding, with codeine-6-glucuronide at 34%, morphine at 46.5%, and morphine-6-glucuronide at 36.7%.<sup>[6]</sup>

## Metabolism

The metabolism of codeine is complex and primarily occurs in the liver via several enzymatic pathways. The main routes of metabolism are:

- Glucuronidation: Approximately 50-70% of a codeine dose is conjugated with glucuronic acid by the enzyme UGT2B7 to form codeine-6-glucuronide.<sup>[7]</sup>
- O-demethylation: A clinically significant pathway, mediated by the cytochrome P450 enzyme CYP2D6, converts about 0-15% of codeine to morphine, its primary active metabolite.<sup>[7]</sup> The genetic polymorphism of CYP2D6 leads to significant variability in morphine formation and, consequently, the analgesic response. Individuals can be classified as ultrarapid, extensive, intermediate, or poor metabolizers.<sup>[1]</sup>
- N-demethylation: Approximately 10-15% of codeine is N-demethylated by CYP3A4 to norcodeine.<sup>[7]</sup>

Morphine itself is further metabolized to morphine-3-glucuronide and morphine-6-glucuronide.

<sup>[7]</sup>

## Excretion

Codeine and its metabolites are primarily excreted in the urine.<sup>[1]</sup>

## Data Presentation: Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters for codeine and its major metabolites from various studies.

Table 1: Pharmacokinetic Parameters of Codeine in Healthy Volunteers after a Single Oral Dose

| Dose (mg)             | Formulation | Cmax (ng/mL) | Tmax (hr)     | AUC (ng·h/mL) | t <sub>1/2</sub> (hr) | Reference |
|-----------------------|-------------|--------------|---------------|---------------|-----------------------|-----------|
| 15                    | Tablet      | 33.7 ± 11.1  | 1.0 (0.5-2.0) | 167 ± 46.9    | 2.9 ± 0.8             | [5]       |
| 30                    | Tablet      | 61.3 ± 15.9  | 1.0 (0.5-3.0) | 321 ± 80.5    | 3.0 ± 0.7             | [5]       |
| 60                    | Tablet      | 120 ± 32.7   | 1.0 (0.5-3.0) | 647 ± 178     | 3.3 ± 0.9             | [5]       |
| 60                    | Tablet      | 225 ± 97     | 1.4 ± 1.0     | 779 ± 234     | 2.8 ± 0.3             | [8]       |
| 30<br>(phosphate<br>) | Solution    | -            | -             | -             | 1.47 ± 0.32           | [6]       |
| 25                    | Solution    | -            | 1-2           | -             | -                     | [3]       |
| 50                    | Solution    | -            | 1-2           | -             | -                     | [3]       |

Values are presented as mean ± standard deviation, with Tmax presented as median (range) where noted.

Table 2: Pharmacokinetic Parameters of Codeine Metabolites in Healthy Volunteers

| Metabolite                                             | Dose of Codeine (mg)      | Cmax (ng/mL) | Tmax (hr)     | AUC (ng·h/mL)          | t½ (hr)     | Reference |
|--------------------------------------------------------|---------------------------|--------------|---------------|------------------------|-------------|-----------|
| Morphine                                               | 15 (tablet, steady state) | 1.9 ± 0.9    | 1.0 (0.5-2.0) | 5.3 ± 2.6              | -           | [5]       |
| Morphine-3-Glucuronide                                 | 15 (tablet, steady state) | 39.5 ± 20.0  | 1.5 (0.5-4.0) | 168 ± 91.1             | -           | [5]       |
| Morphine-6-Glucuronide                                 | 15 (tablet, steady state) | 6.0 ± 3.0    | 2.0 (1.0-4.0) | 26.6 ± 14.7            | -           | [5]       |
| Codeine-6-<br>Glucuronide<br>(phosphate<br>, solution) | 30                        | -            | -             | ~10x<br>Codeine<br>AUC | 2.75 ± 0.79 | [6]       |

Values are presented as mean ± standard deviation, with Tmax presented as median (range) where noted.

## Experimental Protocols

This section details the methodologies employed in pharmacokinetic studies of codeine.

### Bioavailability Study Protocol

A typical bioavailability study for an oral codeine formulation involves a single-dose, randomized, crossover design in healthy adult volunteers under fasting conditions.[5][9]

- Subjects: A sufficient number of healthy male and/or female volunteers are recruited after obtaining informed consent.
- Study Design: A two-period, two-treatment crossover design is common, where subjects receive the test formulation and a reference formulation in a randomized sequence,

separated by a washout period of at least one week.[9]

- Dosing: A single oral dose of codeine is administered.
- Blood Sampling: Venous blood samples are collected into tubes containing an anticoagulant at predefined time points, typically before dosing (0 hours) and at multiple intervals post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, and 24 hours).[10]
- Plasma Processing: Plasma is separated by centrifugation and stored frozen (e.g., at -20°C or -80°C) until analysis.
- Pharmacokinetic Analysis: Plasma concentrations of codeine and its metabolites are determined, and pharmacokinetic parameters (Cmax, Tmax, AUC, t<sub>1/2</sub>) are calculated using non-compartmental methods.

## Analytical Methods

A common method for the quantification of codeine and its metabolites involves reversed-phase HPLC.

- Sample Preparation: Solid-phase extraction (SPE) is frequently used to isolate the analytes from plasma. C18 or mixed-mode cation exchange cartridges can be employed.[11][12]
- Chromatographic Separation:
  - Column: A reversed-phase column, such as a C8 or C18, is used for separation.[11][13]
  - Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile).[11]
- Detection:
  - UV Detection: Codeine and some of its metabolites can be detected by UV absorbance, typically around 214 nm or 281 nm.[11][14]
  - Electrochemical Detection: For enhanced sensitivity, particularly for morphine and its metabolites, electrochemical detection can be utilized.[11]

LC-MS/MS offers high sensitivity and selectivity for the simultaneous quantification of codeine and its metabolites.

- **Sample Preparation:** Sample preparation can involve liquid-liquid extraction (LLE) with a solvent like ethyl acetate or solid-phase extraction (SPE).[15][16]
- **Chromatographic Separation:** A C18 reversed-phase column with a gradient elution using a mobile phase of methanol and a formic acid solution is a common setup.[16]
- **Mass Spectrometric Detection:** Detection is performed in the positive ion mode using multiple reaction monitoring (MRM). Specific precursor-to-product ion transitions are monitored for each analyte and internal standard. For example:
  - Codeine: m/z 300.4 → 215.2[16]
  - Morphine: m/z 286.2 → 152.0[16]
  - Morphine-3-Glucuronide and Morphine-6-Glucuronide: m/z 462.2 → 286.2[16]

## Mandatory Visualizations

### Signaling Pathways



[Click to download full resolution via product page](#)

Caption: Metabolic pathway of codeine.

# Experimental Workflows



[Click to download full resolution via product page](#)

Caption: Workflow of a typical pharmacokinetic study.

## Logical Relationships



[Click to download full resolution via product page](#)

Caption: ADME pathway of codeine in the body.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Codeine - Wikipedia [en.wikipedia.org]
- 2. Codeine | C18H21NO3 | CID 5284371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Urine and plasma pharmacokinetics of codeine in healthy volunteers: implications for drugs-of-abuse testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Pharmacokinetics and metabolism of codeine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. Codeine disposition in sickle cell patients compared with healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative bioavailability study of codeine and ibuprofen after administration of the two products alone or in association to 24 healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous determination of codeine and its seven metabolites in plasma and urine by high-performance liquid chromatography with ultraviolet and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Determination of codeine in human plasma by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. brieflands.com [brieflands.com]
- 15. Rapid simultaneous determination of codeine and morphine in plasma using LC-ESI-MS/MS: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Simultaneous analysis of codeine and its active metabolites in human plasma using liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study after oral administration of codeine - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Pharmacokinetics and Bioavailability of Codeine Monohydrate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1239579#pharmacokinetics-and-bioavailability-of-codeine-monohydrate>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)